
5-nitro-1H-indole-3-sulfonyl chloride
Overview
Description
5-nitro-1H-indole-3-sulfonyl chloride: is a chemical compound with the molecular formula C8H5ClN2O4S and a molecular weight of 260.65 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is known for its applications in various chemical reactions and scientific research.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 5-nitro-1h-indole-3-sulfonyl chloride, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
aureus by damaging their membranes .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
It’s known that indole derivatives can have a wide range of effects, depending on their specific biological activities .
Biochemical Analysis
Cellular Effects
Indole derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole derivatives can be involved in various metabolic pathways, depending on their specific biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-indole-3-sulfonyl chloride typically involves the reaction of 5-nitroindole with chlorosulfonic acid in the presence of sodium sulfate . The reaction conditions include maintaining a controlled temperature and ensuring the complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-nitro-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed:
Substitution Reactions: Products include sulfonamides and sulfonate esters.
Reduction Reactions: The major product is 5-amino-1H-indole-3-sulfonyl chloride.
Oxidation Reactions: Products vary depending on the extent of oxidation.
Scientific Research Applications
Medicinal Chemistry
5-Nitro-1H-indole-3-sulfonyl chloride serves as a critical building block in the synthesis of biologically active compounds, particularly in the development of novel pharmaceuticals.
Antibacterial Agents
Research indicates that derivatives of 5-nitro-1H-indole exhibit potent antibacterial activities, particularly against Staphylococcus aureus. Compounds synthesized from this sulfonyl chloride have been identified as effective NorA efflux pump inhibitors, which enhance the efficacy of existing antibiotics by preventing bacterial resistance mechanisms. For instance, studies have demonstrated that specific derivatives possess intrinsic antibacterial activity, making them promising candidates for further development in antibiotic therapy .
Histone Deacetylase Inhibitors
A series of compounds derived from this compound have been identified as histone deacetylase inhibitors. These compounds showed significant antiproliferative activity against various cancer cell lines, including Hep3B and MDA-MB-231, with GI50 values ranging from 0.36 to 1.21 μM. The lead compound exhibited remarkable inhibitory effects on HDAC isoenzymes, suggesting potential applications in cancer treatment .
Synthetic Applications
This compound is utilized as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives and other complex organic molecules.
Synthesis of Sulfonylindoles
Recent studies have highlighted the use of this compound in synthesizing 3-sulfonylindoles via gold or silver-catalyzed cyclization reactions. This method demonstrates the compound's utility as a precursor for generating diverse sulfonylindole structures under mild conditions .
Case Study 1: Antibacterial Activity
In a systematic study on structure-activity relationships (SAR), various analogs of 5-nitro-1H-indole were synthesized and evaluated for their antibacterial properties. The results indicated that modifications at the C5 position significantly influenced antibacterial potency, with certain substitutions enhancing activity against resistant strains of bacteria .
Case Study 2: Cancer Treatment
Another study focused on synthesizing a series of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles derived from this compound. These compounds were evaluated for their efficacy against human cancer cell lines, revealing that some derivatives exhibited lower IC50 values compared to established histone deacetylase inhibitors like SAHA, indicating their potential as new cancer therapeutics .
Data Tables
Application Area | Compound Derivatives | Key Findings |
---|---|---|
Antibacterial Agents | Various analogs of 5-nitro-1H-indole | Effective against Staphylococcus aureus |
Histone Deacetylase Inhibitors | 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles | GI50 values between 0.36 - 1.21 μM |
Synthetic Reactions | Sulfonamide derivatives | Successful formation via gold/silver catalysis |
Comparison with Similar Compounds
- 4-nitro-1H-indole-3-sulfonyl chloride
- 6-nitro-1H-indole-3-sulfonyl chloride
- 7-nitro-1H-indole-3-sulfonyl chloride
Comparison: 5-nitro-1H-indole-3-sulfonyl chloride is unique due to the position of the nitro group on the indole ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for specific applications .
Biological Activity
5-Nitro-1H-indole-3-sulfonyl chloride is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C₈H₅ClN₂O₄S
- Molecular Weight : 260.65 g/mol
- CAS Number : 132744-99-1
This compound operates through various biochemical pathways:
- Receptor Binding : It has been shown to bind with high affinity to multiple receptors, influencing cell signaling pathways and gene expression.
- Cellular Effects : The compound can alter cell function by impacting cellular metabolism and signaling pathways, which may lead to apoptosis in cancer cells.
- Antimicrobial Activity : It exhibits antimicrobial properties by damaging bacterial membranes, particularly against strains like Staphylococcus aureus.
Anticancer Properties
Research indicates that this compound has potential as an anticancer agent. It has been studied for its ability to inhibit specific kinases involved in cancer progression, such as MAPK1. Molecular docking studies suggest strong binding affinities, indicating its potential as a lead compound for cancer therapy .
Antiviral Effects
The compound has also been evaluated for antiviral activities. Preliminary studies suggest that it may inhibit viral replication, although specific mechanisms remain to be fully elucidated .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Inhibition of MAPK Pathway :
Compound IC50 (nM) 5-Nitro-Indole Derivative 150 Control (Reference Compound) 28 -
Antimicrobial Activity :
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Docking Studies :
Properties
IUPAC Name |
5-nitro-1H-indole-3-sulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O4S/c9-16(14,15)8-4-10-7-2-1-5(11(12)13)3-6(7)8/h1-4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKGKKNGEOHQKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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